molecular formula C18H22N6 B5869395 2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B5869395
M. Wt: 322.4 g/mol
InChI Key: FHWVZMXSFJWQKQ-UHFFFAOYSA-N
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Description

This compound features a 4,6-dimethylpyridine core substituted at position 3 with a carbonitrile group and at position 2 with a piperazine ring linked to a 4,6-dimethylpyrimidin-2-yl moiety. Its molecular formula is C₁₈H₂₄N₆ (calculated molecular weight: 348.43 g/mol). The structural complexity arises from dual heterocyclic systems (pyridine and pyrimidine) and a piperazine spacer, which may influence electronic and steric properties relevant to pharmacological or material science applications .

Properties

IUPAC Name

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-12-9-13(2)20-17(16(12)11-19)23-5-7-24(8-6-23)18-21-14(3)10-15(4)22-18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWVZMXSFJWQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4,6-dimethylpyridine-3-carbonitrile to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituents, functional groups, and molecular properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile C₁₈H₂₄N₆ 348.43 4,6-dimethylpyridine, 4,6-dimethylpyrimidin-2-yl, piperazine, carbonitrile Carbonitrile, pyridine, pyrimidine
1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide C₁₈H₂₃N₅O₂ 341.41 4,6-dimethylpyrimidin-2-yl, 6-methoxypyridin-3-yl, piperidine, carboxamide Carboxamide, methoxy, pyrimidine
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile C₁₇H₁₉ClN₆ 354.83 Chloro, dimethylamino, methylpyrimidin-4-yl, piperazine, carbonitrile Carbonitrile, chloro, dimethylamino
2-(3-chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one C₁₇H₁₈ClN₃O₂ 331.80 3-chlorophenoxy, pyrimidin-2-yl, piperazine, propan-1-one Ketone, chlorophenoxy, pyrimidine

Key Observations:

Dual methyl groups on both pyridine and pyrimidine rings enhance steric bulk, which may influence binding interactions in biological targets or crystal packing .

Functional Group Impact: Carbonitrile vs. Carboxamide: The carbonitrile group in the target compound and confers polarity and hydrogen-bond acceptor capacity, whereas the carboxamide in adds hydrogen-bond donor capability. Methoxy vs.

Piperazine vs. Piperidine: Piperazine spacers (target compound, ) offer conformational flexibility and nitrogen-rich environments for coordination or intermolecular interactions.

Research Findings and Methodological Context

While the provided evidence lacks explicit pharmacological or physicochemical data, structural insights can be inferred:

  • Crystallography Tools : Programs like SHELXL and WinGX are critical for resolving such complex structures, particularly anisotropic displacement parameters and hydrogen-bonding networks .
  • Steric Effects : The target compound’s dual methyl groups may hinder π-π stacking compared to less-substituted analogs like , which retains a planar pyrimidin-4-yl group.
  • Electron-Withdrawing Groups : The carbonitrile in the target compound and could stabilize charge-transfer interactions, whereas the ketone in may participate in redox reactions.

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